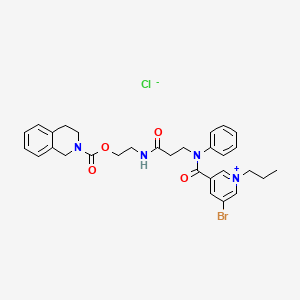

TCV-309 chloride

Descripción general

Descripción

TCV-309 chloride is a potent and specific platelet activating factor (PAF) antagonist . It specifically inhibits PAF-induced aggregation of rabbit and human platelets, and [3H]PAF binding to rabbit platelet microsomes with IC50 values of 33 nM, 58 nM, and 27 nM, respectively . It has beneficial effects in anaphylactic shock .

Physical And Chemical Properties Analysis

TCV-309 chloride has a molecular weight of 629.97 and a formula of C30H34BrClN4O4 . It appears as a solid and its color ranges from light yellow to yellow . It is soluble in DMSO at a concentration of 6.3 mg/mL .Aplicaciones Científicas De Investigación

Neuroprotective Effects

- TCV-309 was found to reduce brain tissue damage following injury in rats, indicating its potential as a neuroprotective agent (Tokutomi, Sigemori, Kikuchi, & Hirohata, 1994).

Treatment in Systemic Inflammatory Response Syndrome

- A clinical study indicated that TCV-309 could improve organ failure scores in patients with systemic inflammatory response syndrome, suggesting its role in treating inflammatory conditions (Froon et al., 1996).

Renal Transplantation and Ischemic Injury

- TCV-309 demonstrated effectiveness in improving the function of rat kidneys subjected to warm ischemia and cold storage, highlighting its potential in renal transplantation and treatment of ischemic injury (Yin, Buurman, Daemen, & Kootstra, 1996).

Pharmacological Profile

- The drug showed potent inhibition of PAF-induced biological actions such as platelet aggregation and hypotension, making it a candidate for treating various shock conditions (Terashita, Takatani, & Nishikawa, 1992).

Disseminated Intravascular Coagulation (DIC)

- TCV-309 demonstrated beneficial effects in experimental DIC, indicating its role in managing coagulation disorders (Kawamura et al., 1993).

Hepatic Ischemia/Reperfusion Injury

- In studies related to hepatic ischemia/reperfusion injury, TCV-309 increased survival rates and reduced oxidative stress, suggesting its utility in liver transplantation and related conditions (Nishiyama, Nakamura, Suzuki, & Baba, 1993).

Treatment of Septic Shock

- TCV-309 was found to reduce organ dysfunction and morbidity in septic shock patients, although it did not change overall mortality (Poeze et al., 2000).

Treatment of Endotoxin-Induced Shock

- The drug showed therapeutic effects on hemodynamics in endotoxin-induced shock, further supporting its role in managing shock conditions (Okano, Tagawa, & Urakawa, 1995).

Other Applications

- Its impact on circulatory dysfunction and hematological abnormalities in shock conditions was also studied, demonstrating its broad potential in treating various shock-related pathologies (Kawamura et al., 1994).

Mecanismo De Acción

TCV-309 chloride is a potent and specific platelet activating factor (PAF) antagonist . It specifically inhibits PAF-induced aggregation of rabbit and human platelets, and [3H]PAF binding to rabbit platelet microsomes . It also has a mechanism as GP IIb/IIIa antagonists (Integrin alpha-IIb/beta-3 antagonists), PAF receptor antagonists (Platelet activating factor receptor antagonists) .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWMSZWQSYEBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34BrClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TCV-309 chloride | |

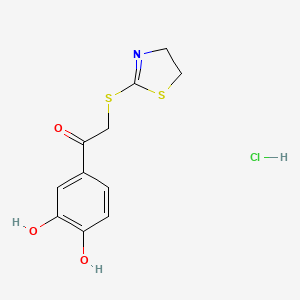

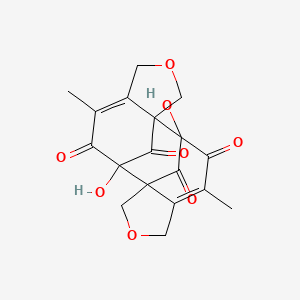

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

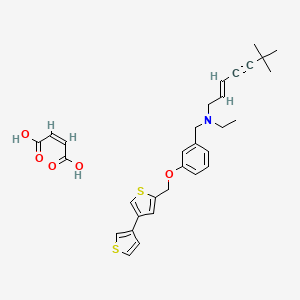

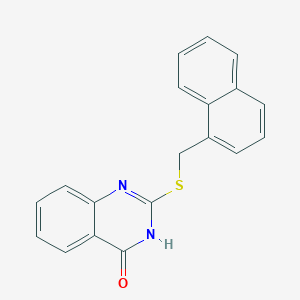

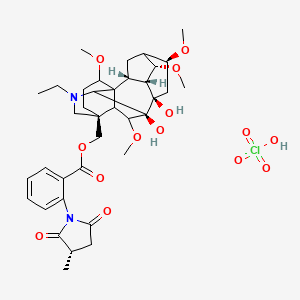

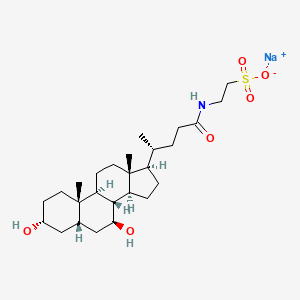

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)